molecular formula C11H22N2O2 B1491943 2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol CAS No. 2097946-00-2

2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol

Cat. No.: B1491943
CAS No.: 2097946-00-2
M. Wt: 214.3 g/mol
InChI Key: MZOBOAODELMATO-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol plays a significant role in biochemical reactions, particularly as an agonist for the nociceptin/orphanin FQ receptor (ORL-1). This receptor is part of the opioid receptor family and is involved in modulating pain and anxiety. The compound exhibits high affinity for the ORL-1 receptor, with a dissociation constant (Ki) of 0.389 nM . It selectively activates the ORL-1 receptor over other opioid receptors, demonstrating more than 100-fold selectivity . This selective activation leads to anxiolytic-like effects without the typical side effects associated with other opioid receptor agonists.

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by activating the ORL-1 receptor, which in turn affects the cyclic adenosine monophosphate (cAMP) pathway . This activation results in reduced cAMP levels, leading to decreased neuronal excitability and anxiolytic effects. Additionally, the compound has been shown to impact gene expression related to stress and anxiety responses, further contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with the ORL-1 receptor. The binding of the compound to the receptor induces a conformational change that activates downstream signaling pathways . This activation inhibits adenylate cyclase, reducing cAMP production and subsequently decreasing protein kinase A (PKA) activity . The reduction in PKA activity leads to decreased phosphorylation of target proteins, ultimately modulating neuronal activity and producing anxiolytic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that its anxiolytic effects persist with chronic dosing, without the development of tolerance . Long-term studies in vivo are necessary to fully understand its stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound produces significant anxiolytic effects without noticeable side effects . At higher doses, some adverse effects such as mild sedation and reduced motor coordination have been observed . These findings suggest a therapeutic window within which the compound can be used effectively without causing significant toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation of the compound . The primary metabolites are excreted via the kidneys. The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in neuronal tissues, consistent with its primary site of action .

Subcellular Localization

The subcellular localization of this compound is predominantly within the cytoplasm and at the cell membrane, where the ORL-1 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Properties

IUPAC Name

2-(3-aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c12-4-1-5-13-6-3-11(9-13)8-10(14)2-7-15-11/h10,14H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOBOAODELMATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(C2)CCCN)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
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2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 3
2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 4
2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 5
2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 6
2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.